

Spectral Data Analysis of Cyclofenchene: A Technical Guide

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Compound of Interest

Compound Name: Cyclofenchene

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This technical guide provides a comprehensive overview of the mass spectrometry and nuclear magnetic resonance (NMR) spectral data for **Cyclofenchene** (1,3,3-Trimethyltricyclo[2.2.1.0(2,6)]heptane). The information presented herein is intended to support research, development, and quality control activities involving this tricyclic monoterpene.

Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of **Cyclofenchene** typically yields a complex fragmentation pattern characteristic of its rigid, bridged cyclic structure. The molecular ion and significant fragment ions are summarized below.

Table 1: Mass Spectrometry Data for **Cyclofenchene**

m/z	Relative Intensity (%)	Proposed Fragment Ion
41	100.0	[C3H5] ⁺
93	95.7	[C7H9] ⁺
92	74.5	[C7H8] ⁺
79	66.0	[C6H7] ⁺
91	59.6	[C7H7] ⁺
77	38.3	[C6H5] ⁺
121	36.2	[M-CH ₃] ⁺
136	27.7	[M] ⁺ (Molecular Ion)
67	27.7	[C5H7] ⁺
105	21.3	[C8H9] ⁺

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)

The fragmentation of **Cyclofenchene** and its isomers is noted to be very similar, with characteristic ions including [M-CH(CH₃)₂]⁺ and [M-CH(CH₃)₂ - H₂]⁺, the latter corresponding to an m/z of 91.[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the complex, non-aromatic, and highly symmetric nature of the **Cyclofenchene** molecule, its NMR spectra require careful interpretation. The following tables summarize the available predicted and experimental NMR data.

¹H NMR Spectral Data

The proton NMR spectrum of **Cyclofenchene** displays a series of multiplets in the aliphatic region, corresponding to the various methine, methylene, and methyl protons in the tricyclic system.

Table 2: ^1H NMR Chemical Shifts for **Cyclofenchene**

Chemical Shift (ppm)	Multiplicity	Assignment (Predicted)
1.05	s	3H, CH ₃
1.10	s	3H, CH ₃
1.25	s	3H, CH ₃
1.30-1.45	m	4H, CH ₂
1.60-1.70	m	2H, CH
1.85-1.95	m	1H, CH

Note: The above data is based on predicted values and should be confirmed with experimental data where possible.

^{13}C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of **Cyclofenchene**. The chemical shifts are indicative of the different types of carbon atoms present in the molecule.

Table 3: ^{13}C NMR Chemical Shifts for **Cyclofenchene**

Chemical Shift (ppm)	Carbon Type
12.6	CH
20.7	CH ₃
26.2	CH ₃
29.9	CH ₃
34.1	C
35.5	CH ₂
40.5	C
48.9	CH ₂
50.8	CH

Note: Specific experimental data for the ¹³C NMR of **Cyclofenchene** is limited. The above represents a compilation of expected chemical shift ranges for similar structural motifs.

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of mass spectrometry and NMR data for terpenes like **Cyclofenchene**.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile compounds like **Cyclofenchene** is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Sample Preparation: Samples are typically diluted in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 10 µg/mL.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

GC Conditions (Typical):

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C.

MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural elucidation of **Cyclofenchene**.

Sample Preparation: Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The solution should be free of particulate matter.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

¹H NMR Acquisition (Typical):

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.

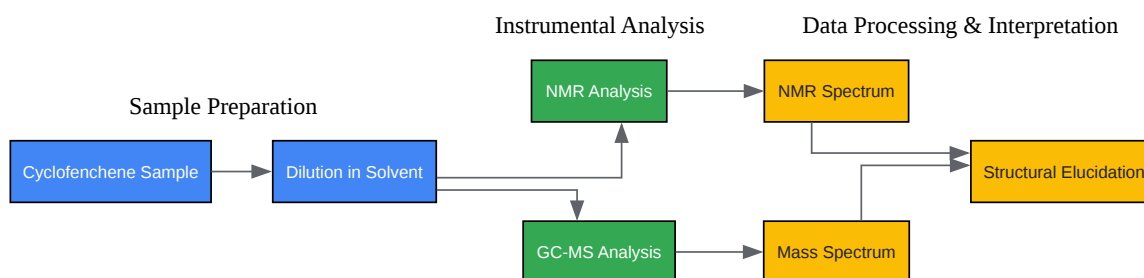
¹³C NMR Acquisition (Typical):

- Pulse Program: Proton-decoupled single-pulse experiment.

- Spectral Width: 0-60 ppm for aliphatic compounds.
- Number of Scans: 1024 or more, as the ^{13}C nucleus is less sensitive.
- Relaxation Delay: 2-5 seconds.

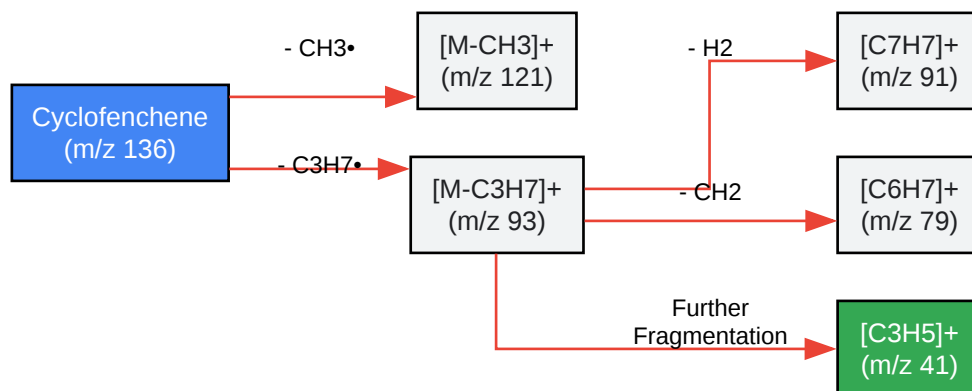
Visualizations

The following diagrams illustrate key concepts related to the spectral analysis of **Cyclofenchene**.



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Caption: General workflow for the spectral analysis of **Cyclofenchene**.



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Caption: Proposed fragmentation pathway for **Cyclofenchene** in EI-MS.

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